Sodium Ascorbate

Description

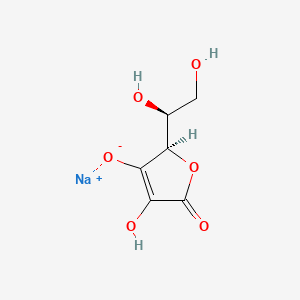

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1/t2-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPASLZSBLFJQEF-RXSVEWSESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7O6.Na, C6H7O6Na, C6H7NaO6 | |

| Record name | SODIUM ASCORBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM ASCORBATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | sodium ascorbate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_ascorbate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-81-7 (Parent) | |

| Record name | Sodium ascorbate [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0020105 | |

| Record name | Sodium L-ascorbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Minute crystals or white powder. pH of aqueous solutions 5.6 to 7.0 or even higher (a 10% solution, made from a commercial grade, may have a pH of 7.4 to 7.7). (NTP, 1992), White or almost white, odourless crystalline powder which darkens on exposure to light, White or faintly yellow solid; [HSDB] White powder; [MSDSonline] | |

| Record name | SODIUM ASCORBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM ASCORBATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium ascorbate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7076 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), Solubility in water: 62 g/100 mL at 25 °C; 78 g/100 mL at 75 °C, Very slightly soluble in alcohol; insoluble in chloroform, ether | |

| Record name | SODIUM ASCORBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium ascorbate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Minute crystals, Minute white to yellow crystals | |

CAS No. |

134-03-2, 58657-35-5 | |

| Record name | SODIUM ASCORBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium ascorbate [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, 4-amino-3-methylphenyl dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058657355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium ascorbate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Ascorbic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium L-ascorbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium ascorbate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ASCORBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S033EH8359 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium ascorbate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

424 °F (decomposes) (NTP, 1992), 218 °C decomposes | |

| Record name | SODIUM ASCORBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium ascorbate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Sodium ascorbate mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of Sodium Ascorbate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the sodium salt of ascorbic acid (Vitamin C), is a compound of significant interest in biomedical research due to its multifaceted biological activities. While recognized for its antioxidant properties at physiological concentrations, its role in vitro, particularly at pharmacological doses, is characterized by a complex interplay of pro-oxidant, metabolic, and epigenetic effects. This technical guide provides a comprehensive overview of the core in vitro mechanisms of action of this compound, with a focus on its anticancer properties. We delve into its role in generating reactive oxygen species (ROS), interfering with cancer cell metabolism, regulating hypoxia-inducible factor (HIF-1α), modulating epigenetic markers, and promoting collagen synthesis. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for assessing its activity, and utilizes visualizations to clarify complex biological pathways and workflows.

Core Mechanism: Pro-oxidant Activity and Selective Cytotoxicity

At pharmacological concentrations (millimolar range), this compound acts as a pro-drug, selectively inducing cytotoxicity in cancer cells while leaving normal cells relatively unharmed.[1][2][3] This selective action is primarily attributed to the generation of hydrogen peroxide (H₂O₂) in the extracellular fluid.[2][4]

The process begins with the ascorbate anion (AscH⁻) donating an electron to a transition metal ion, typically iron (Fe³⁺), reducing it to its ferrous state (Fe²⁺). This reaction generates the ascorbyl radical (Asc•⁻). The reduced iron ion then reacts with molecular oxygen (O₂) to produce a superoxide radical (O₂•⁻), which subsequently dismutates to form hydrogen peroxide (H₂O₂).

Key Reactions:

-

AscH⁻ + Fe³⁺ → Asc•⁻ + Fe²⁺ + H⁺

-

Fe²⁺ + O₂ → Fe³⁺ + O₂•⁻

-

2O₂•⁻ + 2H⁺ → H₂O₂ + O₂

This extracellularly generated H₂O₂ can diffuse into cancer cells, which often have lower levels of H₂O₂-detoxifying enzymes like catalase compared to normal cells. The resulting intracellular increase in ROS leads to significant oxidative stress, causing damage to DNA, proteins, and lipids, ultimately triggering cell death. The cytotoxic effect of ascorbate can be completely reversed by the addition of catalase to the cell culture medium, confirming the central role of H₂O₂.

This pro-oxidant mechanism can induce various forms of cell death, including apoptosis and ferroptosis. Apoptosis is triggered through both intrinsic and extrinsic pathways, involving the activation of caspases. Furthermore, this compound has been shown to interfere with iron uptake by down-regulating the transferrin receptor, contributing to its apoptotic effects in neuroblastoma cells.

Caption: Pro-oxidant mechanism of this compound in cancer cells.

Core Mechanism: Metabolic Interference & Glycolysis Inhibition

Cancer cells frequently exhibit the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen. This metabolic phenotype makes them particularly vulnerable to disruptions in glucose metabolism. Pharmacological ascorbate exploits this vulnerability by inhibiting key glycolytic enzymes and depleting essential cofactors.

The oxidative stress induced by ascorbate-generated H₂O₂ causes DNA damage, which in turn activates the DNA repair enzyme poly (ADP-ribose) polymerase (PARP). PARP activation consumes significant amounts of its substrate, nicotinamide adenine dinucleotide (NAD⁺). NAD⁺ is a critical coenzyme for glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway. The depletion of the NAD⁺ pool directly inhibits GAPDH activity, halting glycolysis and severely reducing ATP production. This energy crisis leads to metabolic catastrophe and cell death, particularly in cancer cells that rely heavily on glycolysis for their energy needs.

Caption: Ascorbate-induced inhibition of glycolysis in cancer cells.

Core Mechanism: Regulation of Hypoxia-Inducible Factor (HIF-1α)

Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master transcription factor that allows tumor cells to adapt to low-oxygen environments, promoting angiogenesis, metastasis, and metabolic reprogramming. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by a class of enzymes called prolyl hydroxylases (PHDs). This hydroxylation event allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-1α, targeting it for proteasomal degradation.

PHDs are Fe(II) and 2-oxoglutarate-dependent dioxygenases, which require ascorbate as a cofactor to maintain the iron at their active site in its reduced Fe²⁺ state. In many in vitro settings, standard culture media are ascorbate-deficient, leading to suboptimal PHD activity and a basal level of HIF-1α stabilization even under normoxia. Supplementation with physiological concentrations of this compound restores PHD activity, leading to the efficient degradation of HIF-1α and the downregulation of its target genes, such as VEGF and GLUT-1. This mechanism highlights ascorbate's role in reversing the hypoxic phenotype and suppressing tumor progression.

References

- 1. Pharmacologic ascorbate induces neuroblastoma cell death by hydrogen peroxide mediated DNA damage and reduction in cancer cell glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. riordanclinic.org [riordanclinic.org]

- 4. Frontiers | Diverse antitumor effects of ascorbic acid on cancer cells and the tumor microenvironment [frontiersin.org]

The Core of Cellular Reduction: A Technical Guide to Sodium Ascorbate in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Sodium ascorbate, the sodium salt of ascorbic acid (Vitamin C), is a vital water-soluble molecule that plays a central role in numerous biochemical processes, primarily owing to its potent properties as a reducing agent.[1][2] Its ability to donate electrons makes it a crucial antioxidant, neutralizing harmful reactive oxygen species (ROS) and participating in a wide array of enzymatic reactions and cellular signaling pathways.[2][3] This in-depth technical guide provides a comprehensive overview of the core functions of this compound as a reducing agent in biochemistry, with a focus on its mechanism of action, applications in key experimental protocols, and its role in critical signaling pathways relevant to drug development.

Mechanism of Action: An Electron Donor at Heart

At the molecular level, this compound's function as a reducing agent is centered on its ability to undergo reversible oxidation. The ascorbate anion readily donates one electron to an oxidizing species, forming the relatively stable and less reactive ascorbyl radical. This initial step is crucial in terminating damaging free radical chain reactions.[3] The ascorbyl radical can then donate a second electron, resulting in the formation of dehydroascorbic acid. This two-step electron donation is the basis of its antioxidant capacity and its role as a cofactor in various enzymatic reactions.

The redox potential of the ascorbate/ascorbyl radical couple makes it an effective scavenger of numerous ROS, including superoxide and hydroxyl radicals. This direct antioxidant activity protects cellular components like lipids, proteins, and nucleic acids from oxidative damage.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of this compound as a reducing agent in various biochemical applications.

| Parameter | Value/Range | Context | Reference |

| Typical Concentration in Cell Culture | 50 - 200 µM | Stimulation of collagen and elastic fiber production. | |

| 100 - 200 µM | Daily supplementation to prevent severe vitamin C deficiency. | ||

| 1 - 10 mM | General use as a reducing agent. | ||

| Concentration for DNA Damage Induction (in vitro) | 100 µM | Induces single-strand breaks in human cells. | |

| 50 µM | Results in significant cell loss in Molt-4 cells. | ||

| Reduction of Cu(II) to Cu(I) | N/A (Catalytic) | Used in Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click chemistry". | |

| pH of 10% Aqueous Solution | 6.5 - 8.0 | General property of this compound solutions. |

Key Signaling Pathways Modulated by this compound

This compound's role as a reducing agent extends beyond simple antioxidant defense, critically influencing several key signaling pathways.

Collagen Synthesis

Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of collagen. This compound, by maintaining the iron atom in the active site of these enzymes in a reduced Fe²⁺ state, ensures their catalytic activity. This process is fundamental for the formation of stable collagen triple helices, essential for the integrity of connective tissues.

References

The Cellular Antioxidant Mechanisms of Sodium Ascorbate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium ascorbate, the sodium salt of ascorbic acid (Vitamin C), is a vital water-soluble antioxidant that plays a crucial role in protecting cells from oxidative damage induced by reactive oxygen species (ROS). At the cellular level, its antioxidant properties are multifaceted, involving direct scavenging of free radicals, regeneration of other antioxidants, and modulation of key signaling pathways that regulate the cellular stress response. This technical guide provides an in-depth exploration of the cellular antioxidant properties of this compound, detailing its mechanisms of action, summarizing quantitative data from pertinent studies, and providing protocols for key experimental assays. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows using Graphviz diagrams to offer a clear and comprehensive resource for professionals in research and drug development.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] this compound is a prominent antioxidant that mitigates oxidative stress.[2] Unlike ascorbic acid, this compound is a buffered form of Vitamin C, which can be advantageous for in vitro studies and for individuals who experience gastrointestinal sensitivity to acidic substances.[3] At physiological concentrations, it acts as a potent antioxidant, while at pharmacological doses, it can exhibit pro-oxidant effects, a phenomenon that is being explored for its therapeutic potential in cancer treatment.[4][5] Understanding the cellular mechanisms of this compound is paramount for its effective application in research and clinical settings.

Mechanisms of Antioxidant Action at the Cellular Level

The antioxidant functions of this compound are exerted through several interconnected mechanisms:

-

Direct Scavenging of Reactive Oxygen Species (ROS): this compound is an efficient electron donor and can directly neutralize a wide array of ROS, including superoxide radicals (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), thereby preventing damage to vital cellular components such as DNA, lipids, and proteins.

-

Regeneration of Other Antioxidants: Ascorbate can regenerate other antioxidants, most notably α-tocopherol (Vitamin E), from its radical form (α-tocopheroxyl radical). This action is crucial for protecting cellular membranes from lipid peroxidation.

-

Modulation of Antioxidant Enzymes: this compound can influence the activity and expression of key antioxidant enzymes. These enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), form the first line of enzymatic defense against oxidative stress.

-

Regulation of Signaling Pathways: this compound can modulate cellular signaling pathways involved in the oxidative stress response, primarily the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

Quantitative Data on the Antioxidant Effects of this compound

The following tables summarize quantitative data from various studies investigating the antioxidant properties of this compound at the cellular level.

Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cell Lines

| Cell Line | Cancer Type | IC50 (mM) | Exposure Time (hours) | Reference |

| HT-29 | Colon Cancer | 5 | 24 | |

| HepG2 | Hepatocellular Carcinoma | Not specified, but cytotoxic effects observed at pharmacological doses | 24, 48 | |

| Myeloid cell lines (average) | Leukemia | 3 | Not specified | |

| LS174T | Colon Carcinoma | >60 | Not specified | |

| SKOV-3 | Ovarian Carcinoma | ~20 | Not specified | |

| DU-145 | Prostate Carcinoma | ~1.7 | Not specified | |

| A549 | Breast Carcinoma | ~5 | Not specified |

Table 2: Effects of this compound on Reactive Oxygen Species (ROS) and Antioxidant Enzyme Activity

| Cell Line | Treatment | Effect on ROS Levels | Effect on Antioxidant Enzyme Activity/Expression | Reference |

| HepG2 | 50, 100, 250 µM this compound | Significantly reduced hydrogen peroxide and superoxide anion levels. | Increased gene expression of Nrf2. | |

| OECM-1 and SG cells | Dose-dependent this compound | Decreased cytosolic ROS levels in a dose-dependent manner. | Decreased Nrf2 and HO-1 proteins in OECM-1 cells. | |

| HCC model (in vivo) | 100 mg/kg this compound | Significantly reduced elevated levels of hydrogen peroxide and superoxide anion. | Reversed HCC-induced reduction in Nrf2 gene expression. |

Key Signaling Pathways Modulated by this compound

The Nrf2-ARE Signaling Pathway

The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter regions of genes encoding antioxidant and detoxifying enzymes, thereby upregulating their expression. This compound can activate the Nrf2 pathway, enhancing the cell's antioxidant capacity.

The NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Various stimuli, including oxidative stress, can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By reducing oxidative stress, this compound can inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.

Detailed Methodologies for Key Experiments

This section provides detailed protocols for commonly used assays to evaluate the antioxidant properties of this compound at the cellular level.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS.

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Protocol:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include a positive control (e.g., H₂O₂) and an untreated control.

-

DCFH-DA Staining: Remove the treatment medium and wash the cells once with pre-warmed serum-free medium or PBS. Add 100 µL of 10-25 µM DCFH-DA solution in serum-free medium to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

-

Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

Measurement of Antioxidant Enzyme Activities

Principle: This assay utilizes a system that generates superoxide radicals, and the ability of SOD in the sample to inhibit the reduction of a detector molecule (e.g., WST-1 or cytochrome c) by these radicals is measured. The degree of inhibition is proportional to the SOD activity.

Protocol:

-

Sample Preparation: Prepare cell lysates by homogenizing cells in an appropriate buffer on ice, followed by centrifugation to remove debris.

-

Assay Reaction: In a 96-well plate, add the cell lysate, a substrate for generating superoxide radicals (e.g., xanthine), and a detection reagent.

-

Initiate Reaction: Start the reaction by adding xanthine oxidase.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) over time using a microplate reader.

-

Calculation: Calculate the percentage of inhibition of the detection reagent's reduction and determine the SOD activity by comparing it to a standard curve.

Principle: Catalase catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. The assay measures the rate of H₂O₂ decomposition by monitoring the decrease in absorbance at 240 nm.

Protocol:

-

Sample Preparation: Prepare cell lysates as described for the SOD assay.

-

Assay Reaction: In a UV-transparent cuvette or 96-well plate, add a known concentration of H₂O₂ in a suitable buffer.

-

Initiate Reaction: Add the cell lysate to the H₂O₂ solution.

-

Measurement: Immediately measure the decrease in absorbance at 240 nm for several minutes using a spectrophotometer or microplate reader.

-

Calculation: Calculate the catalase activity based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂.

Principle: This is a coupled enzyme assay. GPx reduces an organic hydroperoxide (e.g., cumene hydroperoxide) using glutathione (GSH) as a reducing substrate, which results in the formation of oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm and is proportional to the GPx activity.

Protocol:

-

Sample Preparation: Prepare cell lysates as previously described.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing GSH, GR, and NADPH.

-

Add Sample: Add the cell lysate to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding the hydroperoxide substrate.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time using a microplate reader.

-

Calculation: Calculate the GPx activity based on the rate of NADPH consumption.

Lipid Peroxidation Assay (TBARS Assay)

Principle: Lipid peroxidation generates malondialdehyde (MDA) and other reactive aldehydes. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a colorimetric method to measure MDA. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct, which can be quantified spectrophotometrically at 532 nm.

Protocol:

-

Sample Preparation: Prepare cell lysates or tissue homogenates.

-

Reaction: Add the sample to a solution containing TBA and an acid (e.g., trichloroacetic acid or acetic acid).

-

Incubation: Incubate the mixture at 90-100°C for a specified time (e.g., 60 minutes) to allow for the formation of the MDA-TBA adduct.

-

Cooling and Centrifugation: Cool the samples and centrifuge to pellet any precipitate.

-

Measurement: Measure the absorbance of the supernatant at 532 nm.

-

Calculation: Determine the concentration of MDA in the sample by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Conclusion

This compound is a multifaceted antioxidant that plays a critical role in cellular defense against oxidative stress. Its mechanisms of action, including direct ROS scavenging, regeneration of other antioxidants, and modulation of the Nrf2 and NF-κB signaling pathways, underscore its importance in maintaining cellular redox homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to investigate and harness the antioxidant properties of this compound. A thorough understanding of its cellular functions is essential for the development of novel therapeutic strategies targeting oxidative stress-related diseases.

References

The Chemical Stability of Sodium Ascorbate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical stability of sodium ascorbate in aqueous solutions. Understanding the degradation kinetics and the factors influencing its stability is critical for the formulation of pharmaceuticals, cosmetics, and food products where this compound is utilized for its antioxidant properties and as a source of Vitamin C. This document outlines the primary degradation pathways, influencing factors, and detailed analytical methods for stability assessment.

Introduction to this compound Stability

This compound, the sodium salt of ascorbic acid, is a widely used antioxidant and vitamin supplement. While relatively stable in its solid form, its stability in aqueous solutions is a significant concern for formulation scientists.[1] The degradation of this compound is primarily an oxidative process, leading to a loss of potency and the formation of degradation products that can affect the quality and safety of the final product.[2] This guide will explore the multifaceted nature of this compound stability in solution.

Factors Influencing the Stability of this compound

The degradation of this compound in aqueous solutions is influenced by a variety of environmental and formulation factors. The key factors include pH, temperature, light exposure, the presence of oxygen, and the catalytic action of metal ions.

Effect of pH

The pH of the aqueous solution is a critical determinant of this compound stability. The rate of oxidation increases as the pH becomes more alkaline.[3] This is attributed to the higher concentration of the more easily oxidized ascorbate dianion at higher pH values.[3] Conversely, in acidic conditions, this compound exhibits greater stability.[4]

Effect of Temperature

Temperature significantly accelerates the degradation of this compound. The degradation generally follows first-order kinetics, and the temperature dependence of the degradation rate constant can be described by the Arrhenius equation. Increased temperatures lead to greater chemical instability over time.

Effect of Light

Exposure to light, particularly ultraviolet (UV) radiation, can induce the photodegradation of this compound. It is recommended that solutions containing this compound be protected from light to minimize degradation.

Presence of Oxygen

The primary degradation pathway for this compound is oxidation; therefore, the presence of dissolved oxygen in the aqueous solution is a major factor in its instability. Removing or minimizing dissolved oxygen, for instance by purging the solution with an inert gas like nitrogen or argon, can significantly enhance stability.

Catalysis by Metal Ions

Trace amounts of metal ions, particularly transition metals such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, dramatically accelerating the oxidation of this compound. These metal ions facilitate the transfer of electrons from the ascorbate molecule to oxygen, leading to the formation of reactive oxygen species and rapid degradation. The presence of chelating agents, such as edetate disodium (EDTA), can help to sequester these metal ions and improve stability.

Degradation Kinetics and Pathways

The degradation of this compound in aqueous solution typically follows pseudo-first-order kinetics, especially in the presence of excess oxygen. The primary degradation pathway involves the two-electron oxidation of the ascorbate anion to dehydroascorbic acid (DHA). DHA is itself unstable in aqueous solutions and can undergo irreversible hydrolysis to form 2,3-diketogulonic acid, which is biologically inactive. Further degradation can lead to the formation of various other products, including furfural and 2-furoic acid, which can contribute to browning of the solution.

Degradation Pathway Diagram

Caption: Oxidative degradation pathway of this compound.

Quantitative Data on this compound Degradation

The following tables summarize quantitative data on the degradation of ascorbate under various conditions. It is important to note that much of the detailed kinetic data in the literature is for ascorbic acid, but the trends are directly applicable to this compound.

Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k) for Ascorbic Acid Degradation at 25°C

| pH | Rate Constant (k) (s⁻¹) | Reference |

| 5.0 | 1.8 x 10⁻⁷ | |

| 7.0 | 3.5 x 10⁻⁶ | |

| 9.5 | 1.2 x 10⁻⁴ |

Table 2: Effect of Temperature on the Pseudo-First-Order Rate Constant (k) for Ascorbic Acid Degradation at pH 7.0

| Temperature (°C) | Rate Constant (k) (min⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |

| 80 | 0.025 | 31.70 | |

| 90 | 0.048 | 31.70 | |

| 100 | 0.085 | 31.70 |

Table 3: Catalytic Rate Constants for Ascorbic Acid Oxidation by Metal Ions

| Metal Ion | Rate Constant (M⁻²s⁻¹) | Reference |

| Fe(III) | 4.7 x 10⁴ | |

| Cu(II) | 2.8 x 10⁶ |

Experimental Protocols for Stability Assessment

Accurate assessment of this compound stability requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are the most common techniques employed.

HPLC Method for this compound Quantification

This method provides a reliable and specific means of quantifying this compound and separating it from its degradation products.

Experimental Workflow for HPLC Analysis

Caption: Step-by-step workflow for HPLC analysis of this compound.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase: A filtered and degassed solution of 0.2% metaphosphoric acid, methanol, and acetonitrile in a ratio of 90:8:2 (v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at 25°C.

-

Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1-12 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the this compound peak by its retention time and quantify the concentration by comparing the peak area to the calibration curve.

UV-Vis Spectrophotometric Method

This method is a simpler and faster alternative for quantifying this compound, although it may be less specific if other components in the solution absorb at the same wavelength.

Methodology:

-

Instrumentation: A UV-Vis spectrophotometer.

-

Solvent/Blank: A suitable buffer solution (e.g., pH 6.5 phosphate buffer) that has been treated to remove trace metal ions.

-

Wavelength of Maximum Absorbance (λmax): Approximately 265 nm for the ascorbate anion.

-

Standard Preparation: Prepare a stock solution of this compound in the chosen buffer. Create a series of dilutions to generate a standard curve by plotting absorbance versus concentration.

-

Sample Preparation: Dilute the aqueous sample containing this compound with the buffer to an appropriate concentration that falls within the linear range of the standard curve.

-

Analysis: Measure the absorbance of the sample solution at 265 nm against the buffer blank. Determine the concentration of this compound from the standard curve. It is recommended to perform a full spectral scan to check for interfering substances.

Stabilization Strategies

To enhance the stability of this compound in aqueous solutions, several strategies can be employed:

-

pH Adjustment: Maintaining the pH of the solution in the acidic range (below its pKa1 of 4.2) can significantly slow down degradation.

-

Use of Antioxidants: The inclusion of other antioxidants, such as glutathione or sodium metabisulfite, can help protect this compound from oxidation.

-

Chelating Agents: Adding chelating agents like EDTA can sequester catalytic metal ions, thereby inhibiting their pro-oxidant effect.

-

Deoxygenation: Removing dissolved oxygen from the solution by sparging with an inert gas can greatly improve stability.

-

Protection from Light: Storing the solution in light-resistant containers is crucial to prevent photodegradation.

Conclusion

The chemical stability of this compound in aqueous solutions is a complex issue governed by multiple factors. A thorough understanding of its degradation kinetics and the impact of pH, temperature, light, oxygen, and metal ions is essential for developing stable and efficacious products. By implementing appropriate formulation strategies and utilizing robust analytical methods for stability testing, researchers and drug development professionals can ensure the quality and shelf-life of their this compound-containing formulations.

References

The Dichotomy of Sodium Ascorbate: A Technical Guide to its Pro-oxidant and Antioxidant Effects

For Researchers, Scientists, and Drug Development Professionals

Sodium ascorbate, the sodium salt of ascorbic acid (vitamin C), is a molecule of profound biological significance, exhibiting a paradoxical dual nature. While widely recognized for its potent antioxidant properties, under specific conditions, it can act as a pro-oxidant, a characteristic that is being increasingly exploited in therapeutic strategies, particularly in oncology. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these opposing effects, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Concepts: A Dose-Dependent Duality

The transition of this compound from an antioxidant to a pro-oxidant is primarily dictated by its concentration and the surrounding cellular microenvironment, particularly the presence of transition metal ions.[1][2] At physiological concentrations, typically achieved through dietary intake (up to ~220 µmol/L in plasma), ascorbate functions as a robust antioxidant.[3] However, at pharmacological concentrations (millimolar range), achievable through intravenous administration, its pro-oxidant activities come to the forefront.[3][4]

Antioxidant Effects

At low concentrations, this compound effectively neutralizes a wide array of reactive oxygen species (ROS), including superoxide radicals and singlet oxygen. It achieves this by donating electrons, a process that results in the formation of the relatively stable and less reactive ascorbyl radical. A key aspect of its antioxidant function is its ability to regenerate other antioxidants, most notably α-tocopherol (vitamin E), from its radical form, thereby protecting cellular membranes from lipid peroxidation.

Pro-oxidant Effects

In the presence of transition metals like iron and copper, high concentrations of this compound can catalyze the generation of highly reactive hydroxyl radicals via the Fenton reaction. Ascorbate reduces ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), which then react with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. This pro-oxidant activity is particularly relevant in the context of cancer therapy, as tumor cells often exhibit higher levels of labile iron, making them more susceptible to ascorbate-induced oxidative stress. The extracellular generation of H₂O₂ upon administration of high-dose ascorbate is a key mechanism of its selective cytotoxicity against cancer cells.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the concentration-dependent effects of this compound.

Table 1: Pro-oxidant Effects of this compound on Cancer Cells

| Cell Line | Ascorbate Concentration | Treatment Duration | Key Findings | Reference |

| Ovarian (Ovcar5), Pancreatic (Pan02), Glioblastoma (9L) | 4 g/kg (in vivo, mice) | Daily | Significant decrease in tumor growth and weight (41-53%). | |

| Various Cancer Cell Lines | EC₅₀ < 4 mM | Not specified | H₂O₂-dependent cytotoxicity. | |

| Human Colon Cancer (HT-29) | IC₅₀ = 5 mM | 24 hours | Time-dependent increase in cytotoxicity. | |

| NCI60 Cancer Cell Lines | Mean IC₅₀ = 4.5 ± 3.6 mM (normoxia) | Not specified | Cytotoxicity mediated by ROS. | |

| NCI60 Cancer Cell Lines | Mean IC₅₀ = 10.1 ± 5.9 mM (hypoxia, 0.1% O₂) | 24 hours | Hypoxia induced resistance to ascorbate. |

Table 2: Antioxidant Effects of this compound

| System/Cell Type | Ascorbate Concentration | Key Findings | Reference |

| Human Prostate Cancer Cells | 10 µM - 100 mM | Dose-dependent decrease in ROS production. | |

| Hepatocellular Carcinoma (in vivo) | Not specified | Reversed HCC-induced reduction in Nrf2 gene expression. | |

| Vascular Smooth Muscle Cells | Supplementation in culture medium | Blocked Ang II-induced HIF-1α protein induction. | |

| U937 Cells | 10 - 1000 µM | Comparable intracellular accumulation to its phosphate derivative. |

Signaling Pathways

The dual actions of this compound are intricately linked to its modulation of key cellular signaling pathways.

Pro-oxidant Signaling: The Fenton Reaction and Oxidative Stress

High-dose ascorbate leads to the extracellular production of hydrogen peroxide, which can diffuse into cells and, in the presence of labile iron, generate highly damaging hydroxyl radicals. This surge in intracellular ROS can overwhelm the cell's antioxidant capacity, leading to oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

Caption: Pro-oxidant mechanism of high-dose this compound.

Antioxidant Signaling: HIF-1α Regulation and Vitamin E Regeneration

Ascorbate is a crucial cofactor for prolyl hydroxylase (PHD) enzymes, which are responsible for the hydroxylation and subsequent degradation of Hypoxia-Inducible Factor-1α (HIF-1α). By maintaining PHD activity, ascorbate prevents the stabilization of HIF-1α under normoxic conditions, thereby inhibiting the transcription of genes involved in angiogenesis and cell survival. Additionally, ascorbate's ability to reduce the α-tocopheroxyl radical back to α-tocopherol is a critical antioxidant recycling pathway that protects against lipid peroxidation.

Caption: Antioxidant mechanisms of this compound.

Detailed Experimental Protocols

Measurement of Intracellular Reactive Oxygen Species (ROS)

A common method to quantify intracellular ROS is through the use of fluorogenic probes like 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

Protocol:

-

Cell Culture: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentrations of this compound for the specified duration. Include appropriate positive and negative controls.

-

DCFDA Staining: Remove the treatment media and wash the cells with pre-warmed phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

-

Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the untreated control cells to determine the relative change in ROS levels.

Caption: Workflow for measuring intracellular ROS using DCFDA.

Western Blot Analysis of HIF-1α

Western blotting is a standard technique to detect and quantify the levels of specific proteins, such as HIF-1α, in cell lysates.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH) to determine the relative changes in HIF-1α expression.

Conclusion

The dual nature of this compound as both an antioxidant and a pro-oxidant is a compelling example of hormesis, where the biological response is dependent on the dose. At physiological concentrations, it is a vital antioxidant, protecting cells from oxidative damage. Conversely, at pharmacological doses, its pro-oxidant activity can be harnessed to selectively induce cytotoxicity in cancer cells. A thorough understanding of these concentration-dependent mechanisms, the signaling pathways involved, and the experimental methodologies to study them is paramount for researchers and drug development professionals seeking to leverage the therapeutic potential of this remarkable molecule.

References

The Pivotal Role of Sodium Ascorbate in Collagen Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collagen, the most abundant protein in mammals, is critical for the structural integrity of tissues and organs. Its synthesis is a complex, multi-step process heavily reliant on enzymatic modifications, for which sodium ascorbate (a salt of ascorbic acid, Vitamin C) is an indispensable cofactor. This technical guide provides an in-depth exploration of the multifaceted role of this compound in the collagen synthesis pathways. It details the biochemical mechanisms, summarizes quantitative data on its effects, provides comprehensive experimental protocols for studying these pathways, and visualizes the core processes through detailed diagrams. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development focused on tissue regeneration, fibrosis, and related areas.

Introduction

The biosynthesis of collagen is a highly regulated process that begins with the transcription of procollagen genes and culminates in the formation of mature, cross-linked collagen fibrils in the extracellular matrix. A critical and often rate-limiting stage in this pathway is the post-translational hydroxylation of proline and lysine residues within the procollagen polypeptide chains. This hydroxylation is essential for the formation of a stable triple-helical conformation of the collagen molecule at physiological temperatures[1]. This compound plays a crucial role as a cofactor for the enzymes that catalyze these hydroxylation reactions: prolyl hydroxylase and lysyl hydroxylase[2][3]. Beyond its cofactor function, this compound has been shown to stimulate the transcription of collagen genes, further enhancing collagen production[4][5]. Understanding the precise mechanisms of this compound's action is fundamental for developing therapeutic strategies for a variety of conditions, from wound healing to fibroproliferative disorders.

Biochemical Pathways of Collagen Synthesis and the Role of this compound

The synthesis of collagen can be broadly divided into intracellular and extracellular events. This compound is primarily involved in the intracellular processes.

Procollagen Gene Transcription and Translation

The journey of collagen synthesis begins in the nucleus with the transcription of various collagen genes, such as COL1A1 and COL3A1, into messenger RNA (mRNA). Studies have demonstrated that ascorbic acid can increase the steady-state levels of procollagen I and III mRNAs, suggesting a role in either enhancing gene transcription or increasing mRNA stability. This leads to an increased rate of translation of pro-α chains on the ribosomes of the rough endoplasmic reticulum (RER).

Post-Translational Modifications in the Endoplasmic Reticulum

Within the RER, the newly synthesized pro-α chains undergo a series of crucial post-translational modifications. The most critical of these for collagen stability is the hydroxylation of specific proline and lysine residues.

Prolyl-4-hydroxylase and lysyl hydroxylase are enzymes that catalyze the hydroxylation of proline and lysine residues, respectively. These enzymes belong to the family of Fe(II)/2-oxoglutarate-dependent dioxygenases. This compound is an essential cofactor in these reactions, where it acts to maintain the iron atom in the enzyme's active site in its reduced ferrous (Fe²⁺) state, which is necessary for catalytic activity. In the absence of ascorbate, the iron can become oxidized to the ferric (Fe³⁺) state, rendering the enzyme inactive.

The hydroxylation of proline residues is critical for the formation of interchain hydrogen bonds that stabilize the collagen triple helix. Underhydroxylated procollagen is thermally unstable and is often degraded intracellularly, leading to a net decrease in collagen production. Hydroxylation of lysine residues serves as attachment sites for carbohydrates (galactose and glucose) and is also essential for the subsequent formation of cross-links in the extracellular matrix.

Triple Helix Formation and Secretion

Following hydroxylation and glycosylation, three pro-α chains align and fold into a triple-helical procollagen molecule. This stable conformation is essential for its transport from the RER, through the Golgi apparatus, and its eventual secretion into the extracellular space via secretory vesicles.

Quantitative Effects of this compound on Collagen Synthesis

The stimulatory effect of this compound on collagen synthesis has been quantified in numerous studies. The following tables summarize key findings from research on human dermal fibroblasts.

| Parameter | Fold Increase with Ascorbate | Cell Type | Reference |

| Collagen Synthesis | ~8-fold | Human Skin Fibroblasts | |

| Collagen Synthesis | 2.55 ± 0.32-fold | Human Dermal Fibroblasts | |

| Procollagen I mRNA Levels | 2- to 3-fold | Human Skin Fibroblasts | |

| Procollagen III mRNA Levels | 2- to 3-fold | Human Skin Fibroblasts | |

| Prolyl Hydroxylase Activity | 3- to 6-fold | Human Skin Fibroblasts | |

| Lysyl Hydroxylase Activity | 3-fold | Human Skin Fibroblasts |

| Condition | Effect on Collagen Synthesis | Cell Type | Reference |

| Ascorbic Acid (100 µM) | 2.55-fold increase | Human Dermal Fibroblasts | |

| TGF-β1 (2.5 ng/ml) | 1.98-fold increase | Human Dermal Fibroblasts | |

| Ascorbic Acid + TGF-β1 | 4.51-fold increase (additive effect) | Human Dermal Fibroblasts | |

| Ascorbate (50 µg/mL) | 61% to 103% increase in soluble collagen | Human Fibroblasts |

Experimental Protocols

To investigate the role of this compound in collagen synthesis, a variety of experimental techniques are employed. Below are detailed methodologies for key experiments.

Cell Culture and Treatment

-

Cell Seeding: Plate human dermal fibroblasts in 100 mm culture dishes at a density of 1 x 10⁶ cells per dish.

-

Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Once the cells reach approximately 80% confluency, replace the medium with fresh DMEM containing 10% FBS and the desired concentration of this compound (e.g., 50 µg/mL or 100 µM). A control group without this compound should be included.

-

Duration: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Quantification of Collagen Protein by Western Blotting

-

Sample Preparation:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE:

-

Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load the samples onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.

-

-

Transfer:

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1 hour.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against collagen type I (e.g., rabbit anti-collagen I) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software and normalize to a loading control such as GAPDH or β-actin.

-

Quantification of Collagen mRNA by Real-Time PCR (RT-qPCR)

-

RNA Extraction:

-

After treatment, wash the cells with PBS and lyse them directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

Isolate total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.

-

-

Real-Time PCR:

-

Prepare a reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for the target collagen gene (e.g., COL1A1) and a reference gene (e.g., GAPDH).

-

Perform the real-time PCR using a thermal cycler with the following typical conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative expression of the target gene using the 2-ΔΔCt method.

-

Prolyl Hydroxylase Activity Assay

-

Enzyme Preparation:

-

Homogenize cultured fibroblasts in a buffer containing Triton X-100, dithiothreitol, and protease inhibitors.

-

Centrifuge the homogenate and use the supernatant as the enzyme source.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing the cell extract, a synthetic procollagen-like peptide substrate (e.g., (Pro-Pro-Gly)₁₀), α-ketoglutarate, ferrous sulfate, and this compound.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Detection of Hydroxyproline:

-

Terminate the reaction and hydrolyze the peptide substrate.

-

Quantify the amount of hydroxyproline formed using a colorimetric assay (e.g., reaction with chloramine-T and Ehrlich's reagent) or by high-performance liquid chromatography (HPLC).

-

Signaling Pathways and Regulatory Mechanisms

While the cofactor role of this compound is well-established, its influence on collagen gene expression suggests involvement in cellular signaling pathways.

Studies have shown that ascorbic acid can act synergistically with transforming growth factor-beta 1 (TGF-β1), a potent stimulator of collagen synthesis. While TGF-β1 primarily acts through the Smad signaling pathway to increase collagen gene transcription, ascorbate's mechanism of transcriptional regulation is less clear but appears to be independent of the Smad pathway. The combination of both factors leads to an additive or even synergistic increase in collagen production. This suggests that this compound may influence other transcription factors or epigenetic modifications that regulate collagen gene expression.

Conclusion

This compound is a key regulator of collagen synthesis, acting through multiple mechanisms. Its primary role as an essential cofactor for prolyl and lysyl hydroxylases ensures the formation of a stable collagen triple helix. Furthermore, it stimulates the expression of collagen genes, leading to an overall increase in collagen production. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate roles of this compound in collagen metabolism. A deeper understanding of these pathways is critical for the development of novel therapeutic strategies for a wide range of diseases characterized by aberrant collagen deposition.

References

- 1. iris.unimore.it [iris.unimore.it]

- 2. Ascorbic acid promotes a TGFβ1‐induced myofibroblast phenotype switch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of collagen synthesis by ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Ascorbic acid specifically increases type I and type III procollagen messenger RNA levels in human skin fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]

Sodium ascorbate degradation products and their effects

An In-depth Technical Guide to the Degradation Products of Sodium Ascorbate and Their Effects

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the sodium salt of L-ascorbic acid (Vitamin C), is a vital antioxidant and a common ingredient in the pharmaceutical, cosmetic, and food industries.[1][2][3] Its efficacy and safety are intrinsically linked to its chemical stability. The degradation of this compound is a complex process influenced by environmental factors such as temperature, pH, light, and the presence of oxygen and metal ions, leading to a variety of byproducts.[4][5] While some degradation products may retain certain biological activities, others can have negligible or even detrimental effects, including inducing oxidative stress or forming nephrotoxic compounds.

This technical guide provides a comprehensive overview of the degradation pathways of this compound, identifies its principal degradation products, and elucidates their biological effects. It includes detailed experimental protocols for the analysis of these compounds and the assessment of their physiological impact, supported by quantitative data and visual diagrams to facilitate understanding for professionals in research and drug development.

Degradation Pathways of this compound

The degradation of this compound (the salt form) begins with its dissociation in solution to the ascorbate anion. The pathway is primarily oxidative.

-

Initial Oxidation: The process starts with the reversible two-electron oxidation of the ascorbate anion to dehydroascorbic acid (DHA). This reaction often proceeds through a short-lived intermediate radical, monodehydroascorbate (MDHA).

-

Irreversible Hydrolysis: Dehydroascorbic acid is highly unstable in aqueous solutions and undergoes irreversible hydrolysis by opening its lactone ring to form 2,3-diketo-L-gulonic acid (DKG).

-

Further Degradation: DKG is a key intermediate that can degrade further through several pathways, including decarboxylation, leading to the formation of smaller C4 and C2 fragments like L-threonic acid and oxalic acid.

The specific products formed depend heavily on the conditions. Under aerobic and acidic conditions, the pathway through DHA to products like 2-furoic acid is favored. In contrast, anaerobic degradation can lead to different products, such as furfural.

References

- 1. rfppl.co.in [rfppl.co.in]

- 2. This compound or Vitamin C sodium salt Manufacturers, with SDS [mubychem.com]

- 3. This compound | 134-03-2 [chemicalbook.com]

- 4. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Deep Dive into the Cellular Uptake of Sodium Ascorbate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin C, an essential water-soluble nutrient for humans, exists in biological systems primarily in its reduced form, ascorbic acid, or as its sodium salt, sodium ascorbate. Its intracellular accumulation is paramount for its roles as a potent antioxidant and a crucial enzyme cofactor in a myriad of physiological processes, including collagen synthesis, regulation of gene expression, and cellular metabolism.[1][2] Understanding the precise mechanisms governing the transport of this compound across the cell membrane is fundamental for research in areas ranging from cancer biology to neurodegenerative diseases and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the core mechanisms of intracellular this compound accumulation, quantitative data on transport kinetics, detailed experimental protocols, and its influence on key signaling pathways.

Core Mechanisms of Intracellular Vitamin C Accumulation

Cells have evolved sophisticated, dual-transport systems to acquire and concentrate vitamin C, ensuring a sufficient intracellular supply. These systems handle the two biologically relevant forms of vitamin C: the reduced form (ascorbate) and the oxidized form (dehydroascorbic acid, DHA).

Direct Transport of Ascorbate via Sodium-Dependent Vitamin C Transporters (SVCTs)

The primary and most efficient mechanism for transporting the reduced form of vitamin C, ascorbate, into cells is through a family of sodium-coupled transporters known as SVCTs.[3][4] This is an active transport process, meaning it requires energy to move ascorbate against its concentration gradient, allowing cells to accumulate levels much higher than those in the surrounding plasma.[3] The energy is supplied by the sodium gradient maintained by the Na+/K+ ATPase pump. Two main isoforms have been identified:

-

SVCT1 (SLC23A1): Predominantly found in epithelial tissues like the intestine and kidneys, SVCT1 is crucial for the absorption of dietary vitamin C and its reabsorption from glomerular filtrate, thereby maintaining whole-body homeostasis. It is generally characterized as a low-affinity, high-capacity transporter.

-

SVCT2 (SLC23A2): This isoform is widely distributed in most other tissues, with particularly high expression in metabolically active cells and specialized tissues such as the brain, eyes, and endocrine glands. SVCT2 is a high-affinity, low-capacity transporter, responsible for ensuring adequate vitamin C supply to vital organs and protecting cells from oxidative stress.

The transport process is highly specific for the L-ascorbate isomer and is driven by the co-transport of two sodium ions for every one ascorbate molecule.

References

The Pharmacokinetics of Sodium Ascorbate in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of sodium ascorbate in various preclinical animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for the design and interpretation of non-clinical safety and efficacy studies, and for the successful translation of these findings to human clinical trials. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to this compound Pharmacokinetics

This compound, the sodium salt of ascorbic acid (vitamin C), is a widely studied antioxidant with therapeutic potential in various disease models. Its pharmacokinetic profile is characterized by dose-dependent absorption and distribution, primarily governed by specific transport mechanisms. At physiological concentrations, the absorption of ascorbate from the gastrointestinal tract is an active process mediated by sodium-dependent vitamin C transporters (SVCTs). However, this transport system can become saturated at higher doses, leading to non-linear pharmacokinetics and reduced bioavailability with increasing oral doses.[1][2][3] Intravenous administration bypasses this saturable absorption, resulting in significantly higher plasma concentrations.[4][5]

Pharmacokinetic Parameters of this compound in Animal Models

The following tables summarize key pharmacokinetic parameters of this compound in various animal models following oral and intravenous administration. These parameters are crucial for comparing the systemic exposure of this compound across different species and routes of administration.

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Animal Models

| Animal Model | Dose | Cmax | AUC | Half-life (t1/2) | Reference |

| Dog (Beagle) | 550 mg/kg (6-hr infusion) | 2.14 ± 0.54 mM | - | - | |

| 2200 mg/kg (6-hr infusion) | 8.6 ± 2.1 mM | - | ~3.5 hours | ||

| 1.5 g/kg (4-hr infusion) | 12.44 ± 0.18 mM | Significantly different from 3 g/kg dose | - | ||

| 3 g/kg (4-hr infusion) | 26.86 ± 9.33 mM | Significantly different from 1.5 g/kg dose | - | ||

| Mouse | 4 g/kg (i.p. injection) | >30 mM | - | - | |

| Horse | 5 g and 10 g (injection) | - | - | 5 - 17 hours |

Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration in Animal Models

| Animal Model | Dose | Cmax | AUC | Bioavailability | Reference |

| Dog (Greyhound) | 1 g | 0.03 ± 0.01 mM | - | Significantly lower than IV | |

| Dog | 15 mg/kg | Non-linear increase with dose | Non-linear increase with dose | - | |

| 50 mg/kg | Non-linear increase with dose | Non-linear increase with dose | - | ||

| Sheep | Single oral dose | No significant effect on bioavailability | - | - | |

| Multiple oral doses (28 days) | - | Higher AUCabove values | - | ||

| Rat | 150 mg/kg (ascorbic acid) | - | - | - | |